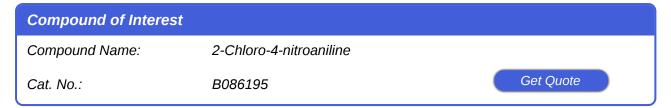


Spectroscopic Profile of 2-Chloro-4-nitroaniline: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-nitroaniline**, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following sections detail the ¹H and ¹³C NMR data for **2-Chloro-4- nitroaniline**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Chloro-4-nitroaniline** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.12	d	1H	H-3
7.53	dd	1H	H-5
6.88	d	1H	H-6
4.85	br s	2H	-NH2

Note: Data is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₅) on a 300, 400, or 500 MHz spectrometer.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
151.3	C-1
118.9	C-2
126.1	C-3
139.8	C-4
125.4	C-5
119.5	C-6

Note: Data is typically recorded in deuterated chloroform (CDCl $_3$) or dimethyl sulfoxide (DMSO-d $_6$) on a 75, 100, or 125 MHz spectrometer.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **2-Chloro-4-nitroaniline** is as follows:

• Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4-nitroaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.





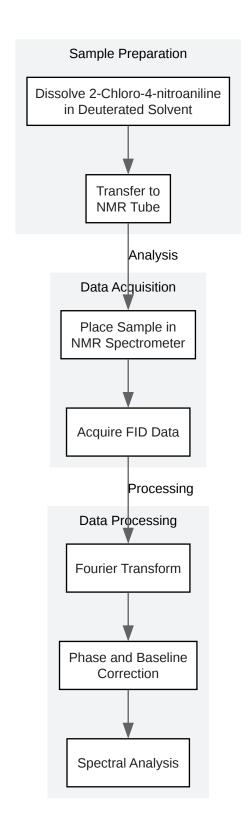


[1]

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]
- Data Acquisition: Acquire the spectra at room temperature using standard pulse sequences.
 For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Below is a diagram illustrating the general workflow for NMR analysis.





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NMR Experimental Workflow



The following diagram illustrates the molecular structure of **2-Chloro-4-nitroaniline** with atom numbering for NMR peak assignment.

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Structure of 2-Chloro-4-nitroaniline

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chloro-4-nitroaniline** shows characteristic absorption bands corresponding to its various functional groups.

IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
3480-3360	Strong, broad	N-H stretching (asymmetric and symmetric) of -NH ₂
1620-1590	Strong	N-H bending (scissoring) of - NH_2
1540-1500	Strong	Asymmetric NO ₂ stretching
1350-1300	Strong	Symmetric NO ₂ stretching
1300-1250	Medium	C-N stretching
850-800	Strong	C-H out-of-plane bending
750-700	Medium	C-Cl stretching

Experimental Protocol for IR Spectroscopy

The IR spectrum of **2-Chloro-4-nitroaniline** is typically obtained using one of the following methods:



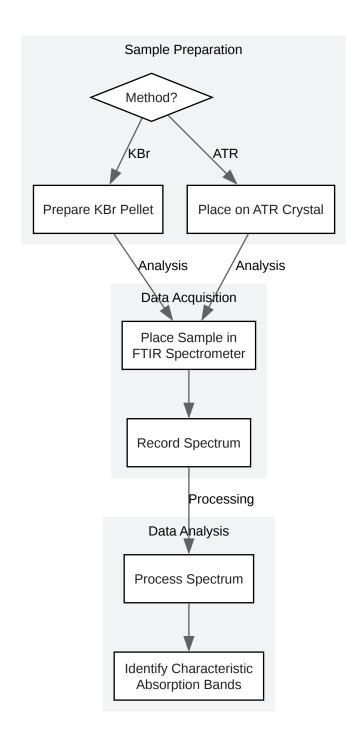
KBr Pellet Method:

- Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of an FTIR spectrometer.[1]
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - This technique is often referred to as "ATR-Neat".[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66 V or Bruker Tensor 27, is commonly used to record the spectrum in the mid-IR range (4000-400 cm⁻¹).[1][2][3]

The diagram below outlines the general workflow for IR analysis.





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IR Experimental Workflow

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